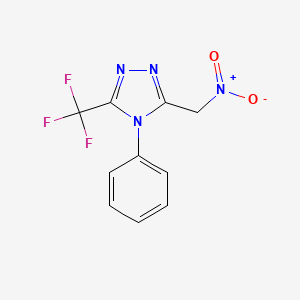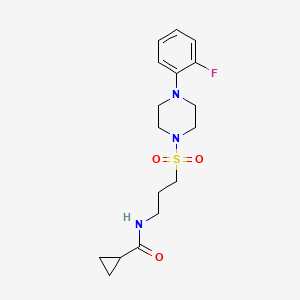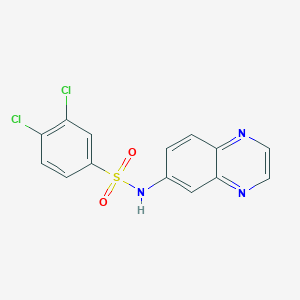
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H9Cl2N3O2S . It has a molecular weight of 354.22 . The compound is also known by its IUPAC name, 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide is 1S/C14H9Cl2N3O2S/c15-11-3-2-10 (8-12 (11)16)22 (20,21)19-9-1-4-13-14 (7-9)18-6-5-17-13/h1-8,19H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline derivatives, including 3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide, have been extensively studied for their potential in medicinal chemistry. These compounds exhibit a wide variety of biological activities and are explored for their antimicrobial, antitumor, and corrosion inhibition properties. For example, they have been used as dyes, pharmaceuticals, and antibiotics such as echinomycin, levomycin, and actinoleutin. Some studies have focused on exploring the antitumoral properties of quinoxaline compounds, highlighting their significance in the development of new therapeutic agents (Pareek & Kishor, 2015).
Applications in Corrosion Inhibition
Quinoline and its derivatives, closely related to quinoxalines, have been widely used as anticorrosive materials. They demonstrate reasonable effectiveness against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms. This property makes them valuable in protecting metals from corrosion, illustrating their industrial application significance (Verma, Quraishi, & Ebenso, 2020).
Biomedical and Industrial Value
Quinoxaline derivatives possess a wide range of biomedical applications, including antimicrobial activities and chronic and metabolic diseases treatment. Their structure modification enables the development of compounds with significant medical value, showcasing their potential in addressing various health concerns (Pereira et al., 2015).
Optoelectronic Material Development
Research on quinazoline and pyrimidine derivatives, which share structural similarities with quinoxalines, has extended to their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies highlight the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, significantly contributing to the development of novel optoelectronic materials (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-quinoxalin-6-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S/c15-11-3-2-10(8-12(11)16)22(20,21)19-9-1-4-13-14(7-9)18-6-5-17-13/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCMLFCFMZPBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(6-quinoxalinyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid](/img/structure/B2659505.png)

![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2659512.png)

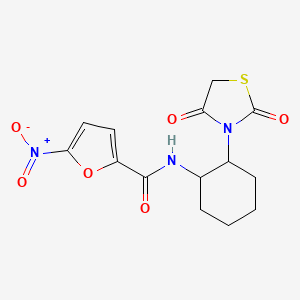
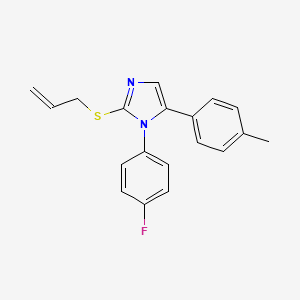

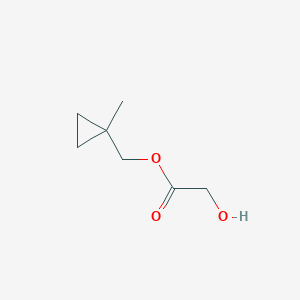
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)
![Methyl 3-nitro-2-[(phenylsulfonyl)methyl]benzenecarboxylate](/img/structure/B2659522.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)
